molecular formula C20H29Cl3N6O2 B2521061 bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride CAS No. 2379945-77-2

bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride

Cat. No.: B2521061
CAS No.: 2379945-77-2
M. Wt: 491.84
InChI Key: WXOJZDXNUNAULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride (CAS: 2379945-77-2) is a pyridine-pyrrolidine hybrid compound with a molecular formula of C₂₀H₂₉Cl₃N₆O₂ and a molecular weight of 491.85 g/mol . It features two pyrrolidine-3-carboxamide groups linked to pyridin-2-yl moieties, stabilized as a trihydrochloride salt. The compound was previously available for laboratory use but is now marked as discontinued across all commercial quantities (50 mg–500 mg), limiting its accessibility for ongoing research . Its purity exceeds 95%, though detailed physicochemical data (e.g., solubility, melting point) remain unspecified in available literature.

Properties

IUPAC Name

N-pyridin-2-ylpyrrolidine-3-carboxamide;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H13N3O.3ClH/c2*14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;;/h2*1-3,5,8,11H,4,6-7H2,(H,12,13,14);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOJZDXNUNAULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2=CC=CC=N2.C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride typically involves the following steps:

    Formation of Pyrrolidine-3-carboxamide: The initial step involves the reaction of pyrrolidine with a carboxylic acid derivative to form pyrrolidine-3-carboxamide.

    Introduction of Pyridin-2-yl Group: The pyridin-2-yl group is introduced through a nucleophilic substitution reaction, where pyridine is reacted with the pyrrolidine-3-carboxamide under controlled conditions.

    Formation of the Bis Compound: Two molecules of N-(pyridin-2-yl)pyrrolidine-3-carboxamide are then coupled to form the bis compound.

    Trihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H({2})), potassium permanganate (KMnO(_{4}))

    Reduction: Sodium borohydride (NaBH({4}))

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine or pyridine rings

    Reduction: Reduced forms of the carboxamide group

    Substitution: New compounds with substituted pyridin-2-yl groups

Scientific Research Applications

Coordination Chemistry

Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride acts as a ligand in coordination chemistry, where it can form complexes with various metal ions. This property is particularly useful in:

  • Catalysis : The compound's ability to stabilize different oxidation states of metals enhances its utility in catalytic processes.
  • Metal Complex Formation : The ligand properties allow it to participate in metal coordination, influencing the stability and reactivity of metal complexes under varying conditions such as pH and temperature.

Medicinal Chemistry

The biological activity of this compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties, making this compound a candidate for further investigation in cancer treatment protocols .
  • Inhibition of Signal Pathways : Compounds similar to bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) have been identified as effective inhibitors of SHP2, a protein involved in cancer signaling pathways, suggesting potential applications in hyperproliferative disease treatments .

Case Study 1: Coordination Complexes

A study demonstrated that this compound could stabilize transition metal complexes, enhancing their catalytic activity in organic reactions. The research highlighted the influence of ligand structure on the catalytic efficiency and selectivity of metal-catalyzed transformations.

Case Study 2: Anticancer Research

In a series of experiments, derivatives based on similar carboxamide structures were evaluated for their anticancer properties. The findings suggested that these compounds could inhibit key pathways involved in tumor growth, presenting this compound as a promising scaffold for developing new anticancer agents .

Mechanism of Action

The mechanism of action of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride involves its interaction with specific molecular targets. The pyridin-2-yl and pyrrolidine moieties allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This binding can lead to changes in biochemical pathways, influencing various cellular processes.

Comparison with Similar Compounds

Structural Analogues: Pyridine-Pyrrolidine Hybrids

Several structurally related compounds share pyridine and pyrrolidine motifs but differ in functional groups or salt forms:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Salt Form Reference
Bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride 2379945-77-2 C₂₀H₂₉Cl₃N₆O₂ 491.85 Dual amide-linked pyrrolidine-pyridine units Trihydrochloride
N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-4-yl)pivalamide•HCl Not specified ~C₁₉H₂₈ClN₅O₂ ~434.3 (estimated) Chloropyridine, hydroxymethyl-pyrrolidine, pivalamide Hydrochloride
Imp. C(EP) as Trihydrochloride* Not specified ~C₁₆H₂₅Cl₃N₃ ~365.35 (estimated) N-Methyl, ethyl-linked pyridin-2-yl groups Trihydrochloride

*Imp. C(EP): N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride.

Key Differences :

  • The primary compound distinguishes itself through dual carboxamide bonds and a larger molecular framework compared to analogues like Imp. C(EP), which features tertiary amine linkages .
  • Substituted derivatives (e.g., pivalamide•HCl in ) incorporate bulky alkyl groups (e.g., pivaloyl) or halogens (e.g., chloro), which may alter solubility or receptor affinity.
Trihydrochloride Salts in Pharmaceutical Contexts

Trihydrochloride salts are rare in commercial pharmaceuticals but critical for enhancing solubility and stability. For example:

  • N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives (Patent EP 2023): These therapeutic compounds leverage pyridin-2-yl groups but replace pyrrolidine with thiazole and pyrimidine rings, emphasizing kinase inhibition .
  • Imp. C(EP) trihydrochloride : A pharmaceutical impurity with a simpler amine structure, highlighting the role of salt forms in purification challenges .
Molecular Weight and Physicochemical Trends
  • The primary compound’s higher molecular weight (491.85 g/mol ) suggests lower membrane permeability compared to smaller analogues like Imp. C(EP) (~365 g/mol) .
  • Trihydrochloride salts generally exhibit higher aqueous solubility than mono- or dihydrochloride forms, though this is speculative due to missing experimental data.

Biological Activity

The compound bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone substituted with pyridine groups and carboxamide functionalities. Its molecular formula can be represented as C14H18N4O33HClC_{14}H_{18}N_4O_3\cdot 3HCl. The presence of multiple nitrogen atoms suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases or phosphatases, which are crucial for cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially positioning it as a candidate for antibiotic development.
  • Cytotoxic Effects : In cancer research, this compound has demonstrated cytotoxicity against various cancer cell lines, indicating its potential utility in oncology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity in Cancer Models : In vitro assays using human leukemia cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
  • Synergistic Effects with Existing Drugs : When combined with established antibiotics, bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) exhibited synergistic effects, enhancing the overall efficacy against resistant bacterial strains.

Data Table

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus12 µg/mL
AntimicrobialEscherichia coli15 µg/mL
CytotoxicityHL-60 (Leukemia cells)IC50 = 10 µM
Synergistic ActivityCombined with AmoxicillinEnhanced efficacy noted

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride, and how can reaction parameters be optimized?

  • Methodology : The synthesis of trihydrochloride derivatives typically involves multi-step reactions, including amide coupling, pyridine functionalization, and salt formation. For example, analogous compounds like methyl 2-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride are synthesized via nucleophilic substitution, followed by acid-catalyzed cyclization and salt formation . Adjusting solvent polarity (e.g., DMF for solubility) and temperature (e.g., reflux for kinetics) can improve yields. Post-synthetic purification via recrystallization or column chromatography is critical for isolating the trihydrochloride form .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refining crystal structures, especially to resolve hydrogen bonding networks in the trihydrochloride form. WinGX or ORTEP can visualize anisotropic displacement parameters .
  • NMR/HRMS : ¹H/¹³C NMR confirms pyrrolidine and pyridine ring geometry. High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for the hydrochloride counterions .

Q. How can researchers ensure purity and identify impurities in trihydrochloride derivatives?

  • Methodology : Employ HPLC with UV detection (e.g., 254 nm for pyridine absorption) and ion-pair chromatography to separate charged species. Compare retention times with reference standards like Betahistine Dihydrochloride Impurity C (a trihydrochloride analog) . Mass spectrometry (LC-MS) identifies degradation products, such as dehydrohalogenation byproducts .

Advanced Research Questions

Q. How do protonation states of the trihydrochloride salt influence its pharmacokinetic properties?

  • Methodology : Use pH-dependent solubility assays (e.g., shake-flask method) to assess ionization in physiological buffers. Computational tools like MarvinSketch predict pKa values for pyridine and pyrrolidine nitrogen atoms. Correlate protonation with membrane permeability using Caco-2 cell monolayers .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodology :

  • Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., ester hydrolysis).
  • Formulation Adjustments : Encapsulate the compound in liposomes to enhance bioavailability, as free hydrochloride salts may dissociate rapidly in vivo .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to account for saturation effects in cellular assays vs. whole-organism studies .

Q. How can computational modeling predict target interactions for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to pyridine-recognizing enzymes (e.g., kinases). Include explicit water molecules and counterions in the docking grid .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the pyrrolidine ring .

Q. What crystallographic challenges arise when resolving the trihydrochloride structure, and how are they addressed?

  • Methodology :

  • Disorder Modeling : SHELXL’s PART instruction resolves disordered chloride ions. Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .
  • Twinned Data : Use SHELXL’s TWIN command for handling pseudo-merohedral twinning, common in ionic crystals .

Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
  • Structural analogs ( ) provide validated protocols for synthesis and analysis.
  • For unresolved challenges (e.g., crystallographic disorder), consult SHELX documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.